N-(tert-Butoxycarbonyl)-L-alanyl-D-leucine
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Overview
Description
N-(tert-Butoxycarbonyl)-L-alanyl-D-leucine is a compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis due to its stability and ease of deprotection. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, preventing unwanted reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-alanyl-D-leucine typically involves the protection of the amino group of L-alanine with the Boc group, followed by coupling with D-leucine. The Boc group can be introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The coupling reaction is often facilitated by using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-L-alanyl-D-leucine undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.
Major Products Formed
Scientific Research Applications
N-(tert-Butoxycarbonyl)-L-alanyl-D-leucine has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and peptidomimetics.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-L-alanyl-D-leucine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino function during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino acid can participate in further reactions to form peptides .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-alanine
- N-(tert-Butoxycarbonyl)-D-leucine
- N-(tert-Butoxycarbonyl)-L-alaninol
Uniqueness
N-(tert-Butoxycarbonyl)-L-alanyl-D-leucine is unique due to its specific combination of L-alanine and D-leucine, which imparts distinct stereochemical properties. This makes it particularly useful in the synthesis of peptides with defined stereochemistry .
Properties
CAS No. |
60079-52-9 |
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Molecular Formula |
C14H26N2O5 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
(2R)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C14H26N2O5/c1-8(2)7-10(12(18)19)16-11(17)9(3)15-13(20)21-14(4,5)6/h8-10H,7H2,1-6H3,(H,15,20)(H,16,17)(H,18,19)/t9-,10+/m0/s1 |
InChI Key |
CJTAAOMGZFNNHS-VHSXEESVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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